molecular formula C11H19NO5 B1316745 (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid CAS No. 83624-01-5

(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

Cat. No. B1316745
CAS RN: 83624-01-5
M. Wt: 245.27 g/mol
InChI Key: COHIMMPWCAHSFN-SFYZADRCSA-N
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Description

“(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C11H19NO5 . It is also known by its CAS number 202477-59-6 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.27 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

Crystal Structure and Computational Studies

The crystal structure of related compounds, such as (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, has been elucidated to understand their stereochemistry and molecular interactions. These studies contribute to the comprehension of stereoselectivity in the synthesis of thiazolidine derivatives, where the orientation of substituents significantly influences reaction outcomes. Computational methods, including density functional theory, have been employed to predict the electronic structure and reactivity of these molecules, aiding in the design of synthesis pathways and the interpretation of spectroscopic data (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Synthesis of Chiral Building Blocks

The compound and its derivatives serve as chiral building blocks in organic synthesis, enabling the construction of complex molecules with defined stereochemistry. For example, it has been involved in the synthesis of keto esters derived from hydroxyproline, showcasing its utility in assembling biologically relevant molecules (King, Armstrong, & Keller, 2005). Such building blocks are instrumental in the pharmaceutical industry for developing new drugs with specific activity and reduced side effects.

Analytical Method Development

The compound has been the subject of analytical method development, particularly in the determination of enantiomeric purity, which is crucial in pharmaceutical synthesis. Enantioselective gas chromatography has been validated as a reliable method for quantifying the enantiomeric purity of (2R,4R)-1-(1-tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid and its enantiomer, demonstrating the importance of analytical techniques in ensuring the quality of chiral compounds (Xiang & Sluggett, 2010).

Mechanistic Insights in Organic Reactions

Research has also focused on understanding the mechanistic aspects of reactions involving (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid derivatives. Studies have proposed mechanisms for dynamic kinetic resolution and intramolecular cyclization processes, which are key to synthesizing enantiomerically pure compounds. These insights are valuable for the development of new synthetic methodologies and the optimization of existing ones, leading to more efficient and selective chemical transformations (Kubo, Kubota, Takahashi, & Nunami, 1997).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results .

Future Directions

The future directions for the research and application of this compound are not provided in the search results .

properties

IUPAC Name

(2S,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHIMMPWCAHSFN-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570234
Record name (4R)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

CAS RN

83624-01-5
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83624-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid
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